Methyl 2-(chloromethyl)-3-nitrobenzoate

CAS No.: 1218910-61-2

Cat. No.: VC2817793

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218910-61-2 |

|---|---|

| Molecular Formula | C9H8ClNO4 |

| Molecular Weight | 229.62 g/mol |

| IUPAC Name | methyl 2-(chloromethyl)-3-nitrobenzoate |

| Standard InChI | InChI=1S/C9H8ClNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3 |

| Standard InChI Key | OGMCDJBYZAKJTP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CCl |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CCl |

Introduction

Chemical Structure and Properties

Molecular Composition and Physical Characteristics

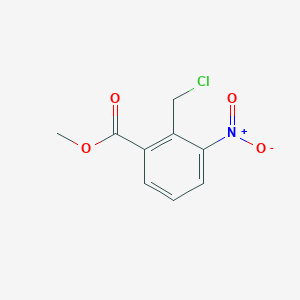

Methyl 2-(chloromethyl)-3-nitrobenzoate features a benzene ring core with three key functional groups strategically positioned to create its distinctive chemical profile. The compound contains a nitro group (-NO2) at the third position, a chloromethyl group (-CH2Cl) at the second position, and a methyl ester group (-COOCH3) attached directly to the benzene ring . This unique combination of electron-withdrawing groups and reactive centers contributes significantly to its chemical versatility and utility in synthetic applications. The nitro group, being strongly electron-withdrawing, influences the electron density distribution across the aromatic system, while the chloromethyl group provides an excellent site for nucleophilic substitution reactions. The methyl ester function serves as another reactive center that can undergo various transformations under appropriate conditions, including hydrolysis and transesterification.

The physical properties of Methyl 2-(chloromethyl)-3-nitrobenzoate reflect its molecular structure and influence its handling characteristics in laboratory and industrial settings. The compound exists as a solid at ambient temperature with a molecular weight of approximately 229.62 g/mol, making it suitable for use in precision chemical synthesis . Its solubility profile favors organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO), which facilitates its incorporation into various synthetic protocols, particularly those involving coupling reactions with other organic molecules. The stability of the compound under normal storage conditions is generally acceptable, though proper precautions must be taken due to its potential genotoxicity and reactive nature. Additionally, the electronic effects created by the interplay of its functional groups contribute to its distinctive reactivity patterns, particularly in nucleophilic substitution reactions where the chloromethyl group acts as an electrophilic center.

Table 1 summarizes the key physical and chemical properties of Methyl 2-(chloromethyl)-3-nitrobenzoate:

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H8ClNO4 |

| Structure | Benzoic acid derivative with nitro group at position 3 and chloromethyl group at position 2 |

| CAS Number | 1218910-61-2 |

| Molecular Weight | 229.62 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in organic solvents (methanol, acetonitrile, DMSO) |

| Functional Groups | Nitro (-NO2), Chloromethyl (-CH2Cl), Methyl ester (-COOCH3) |

| Reactivity | Participates in nucleophilic substitution, reduction, and oxidation reactions |

Comparative Analysis with Similar Compounds

Methyl 2-(chloromethyl)-3-nitrobenzoate belongs to a family of related compounds that share structural similarities but exhibit distinct chemical behaviors based on subtle molecular differences. One of the most closely related analogs is Methyl 2-(bromomethyl)-3-nitrobenzoate, which differs only in the halogen atom—featuring bromine instead of chlorine in the halomethyl group . This brominated derivative plays a direct role in Lenalidomide synthesis and generally demonstrates higher reactivity in nucleophilic substitution reactions due to the superior leaving group capability of bromide compared to chloride . The difference in reactivity between these two compounds highlights the significant impact that even minor structural variations can have on chemical behavior and synthetic utility. Despite these differences, both compounds serve as valuable intermediates in pharmaceutical synthesis, particularly in the production of complex heterocyclic structures.

Several other structural analogs have been identified and studied, particularly in the context of pharmaceutical impurity analysis. These include positional isomers such as Methyl 2-(bromomethyl)-5-nitrobenzoate (MMM), Methyl 2-(bromomethyl)-6-nitrobenzoate (MON), and Methyl 2-(bromomethyl)-4-nitrobenzoate (MPN), which differ in the position of the nitro group on the benzene ring . Each of these isomers exhibits unique reactivity patterns influenced by the relative positions of the functional groups and their electronic interactions with the aromatic system. Another related compound is 2-methyl-3-nitrobenzoic acid methyl ester (MNM), which lacks the halomethyl group entirely and consequently shows substantially different chemical behavior, particularly regarding nucleophilic substitution reactions . The comparative analysis of these compounds provides valuable insights into structure-activity relationships and aids in understanding the role of specific functional groups in determining chemical reactivity, biological activity, and potential toxicity.

The structural similarities and differences among these related compounds also influence their classification as potential genotoxic impurities in pharmaceutical products. All of the mentioned compounds have been identified as Class-3 genotoxic impurities according to ICH M7 guidelines, highlighting the common structural features that contribute to their mutagenic potential . This classification necessitates careful monitoring and control of these compounds during pharmaceutical manufacturing processes, particularly in the production of medications like Lenalidomide where they may be present as process-related impurities. The comparative understanding of these compounds' properties facilitates the development of comprehensive analytical methods for their simultaneous detection and quantification, enhancing quality control procedures in pharmaceutical production.

Table 2 provides a comparative overview of Methyl 2-(chloromethyl)-3-nitrobenzoate and related compounds:

| Compound | Structural Difference | Relative Reactivity | Classification |

|---|---|---|---|

| Methyl 2-(chloromethyl)-3-nitrobenzoate | Reference compound | Moderate nucleophilic substitution reactivity | Class-3 genotoxic impurity |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Bromine instead of chlorine | Higher nucleophilic substitution reactivity | Class-3 genotoxic impurity |

| Methyl 2-(bromomethyl)-5-nitrobenzoate (MMM) | Nitro group at position 5 | Varies based on nitro position | Class-3 genotoxic impurity |

| Methyl 2-(bromomethyl)-6-nitrobenzoate (MON) | Nitro group at position 6 | Varies based on nitro position | Class-3 genotoxic impurity |

| Methyl 2-(bromomethyl)-4-nitrobenzoate (MPN) | Nitro group at position 4 | Varies based on nitro position | Class-3 genotoxic impurity |

| 2-methyl-3-nitrobenzoic acid methyl ester (MNM) | No halomethyl group | Lower reactivity (no nucleophilic substitution at methyl) | Class-3 genotoxic impurity |

Synthesis and Preparation Methods

Laboratory Synthesis Techniques

The laboratory synthesis of Methyl 2-(chloromethyl)-3-nitrobenzoate typically employs a strategic multi-step approach designed to introduce the required functional groups with optimal regioselectivity and yield. The most common synthetic route begins with the esterification of 2-methyl-3-nitrobenzoic acid using appropriate methylating agents such as dimethyl sulfate, diazomethane, or dimethyl dicarbonate in the presence of a suitable base . This initial step produces Methyl 2-methyl-3-nitrobenzoate as a key intermediate, which provides the core structure for subsequent functionalization. The reaction typically proceeds under mild conditions at ambient temperature, with the choice of base and solvent significantly influencing the efficiency and purity of the product. Careful control of reaction parameters such as temperature, reaction time, and reagent concentrations is essential to maximize yield while minimizing the formation of unwanted byproducts.

The critical second step in the synthesis involves the chloromethylation of the methyl group at the ortho position to introduce the chloromethyl functionality. This transformation can be accomplished using various chlorinating agents, with formaldehyde and hydrochloric acid representing common choices in the presence of catalysts such as zinc chloride. The chloromethylation reaction requires careful optimization of conditions to ensure selective functionalization of the target position while avoiding side reactions such as multiple chlorination or chlorination at undesired positions. Alternative approaches may include direct chlorination of the benzylic position using reagents such as N-chlorosuccinimide (NCS) with radical initiators, though these methods often require precise control of reaction conditions to achieve satisfactory selectivity and yield.

For laboratory-scale operations, purification techniques such as recrystallization, column chromatography, or selective precipitation are typically employed to obtain Methyl 2-(chloromethyl)-3-nitrobenzoate in high purity. These purification procedures are particularly important when the compound is intended for use in pharmaceutical synthesis, where stringent purity requirements must be met. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are commonly used to verify the structure and purity of the synthesized compound. The versatility of this synthetic approach allows for modifications to accommodate specific requirements or constraints, such as the use of alternative reagents or reaction conditions to improve yield, reduce waste, or enhance safety aspects of the synthesis process.

Industrial Production Approaches

Industrial production of Methyl 2-(chloromethyl)-3-nitrobenzoate employs scaled-up versions of laboratory methods with significant modifications to ensure efficiency, cost-effectiveness, safety, and consistent quality. In manufacturing settings, continuous flow processes often replace batch reactions to enhance productivity, improve heat management, and achieve more consistent product quality . These continuous processes employ specialized reactor configurations that allow for precise control of reaction parameters such as temperature, pressure, residence time, and reagent mixing, all of which can significantly influence the yield and purity of the final product. The use of automated reactor systems with real-time monitoring capabilities enables rapid adjustments in response to process variations, ensuring consistent production outcomes even at large scales. Safety considerations are particularly critical in industrial settings, especially for reactions involving potentially hazardous reagents such as chlorinating agents or when handling compounds with genotoxic potential.

Quality control measures constitute an integral component of industrial production, with in-process testing and final product analysis ensuring compliance with established specifications. Analytical techniques such as HPLC, gas chromatography (GC), mass spectrometry, and spectroscopic methods are routinely employed to monitor reaction progress and verify product quality . These analytical tools enable the detection and quantification of impurities, including related substances and residual reagents, allowing for process adjustments to maintain quality standards. Purification operations at industrial scale may utilize techniques such as crystallization, distillation, or chromatography, often optimized through process development studies to maximize efficiency and minimize solvent usage. The economic aspects of production, including raw material costs, energy consumption, and waste management, are carefully considered in the design and optimization of industrial processes for Methyl 2-(chloromethyl)-3-nitrobenzoate synthesis.

In pharmaceutical manufacturing contexts, where Methyl 2-(chloromethyl)-3-nitrobenzoate serves as an intermediate in drug synthesis, additional requirements related to Good Manufacturing Practices (GMP) compliance must be addressed. These include extensive documentation, validation of critical process parameters, and implementation of stringent control strategies to ensure consistent quality and safety of the final drug product . Process validation studies demonstrate the robustness of the manufacturing process and its ability to consistently produce material meeting predetermined specifications. Environmental considerations also play an important role in industrial production, with initiatives to reduce waste generation, minimize energy consumption, and implement green chemistry principles gaining increasing prominence. These comprehensive approaches to industrial production ensure the efficient and sustainable manufacture of Methyl 2-(chloromethyl)-3-nitrobenzoate while meeting the stringent quality and safety requirements associated with its use in pharmaceutical and other high-value applications.

Chemical Reactivity and Mechanisms

Types of Reactions

Applications in Scientific Research

Role in Organic Synthesis

Detection and Quantification Methods

HPLC Analysis Techniques

High-Performance Liquid Chromatography (HPLC) has emerged as the preferred analytical method for detecting and quantifying Methyl 2-(chloromethyl)-3-nitrobenzoate in pharmaceutical products, particularly in Lenalidomide drug substances where it may be present as a genotoxic impurity . The development of specific HPLC methods for this purpose has focused on achieving high sensitivity, selectivity, and reproducibility to meet the stringent requirements of pharmaceutical quality control. A validated HPLC method for the simultaneous detection of Methyl 2-(chloromethyl)-3-nitrobenzoate and related impurities utilizes a mobile phase consisting of acetic acid, methanol, and triethylamine in a specific ratio (0.01:100:0.01, v/v/v) . This carefully optimized mobile phase composition provides effective separation of the target compound from other structurally similar impurities and the active pharmaceutical ingredient, enabling accurate quantification even at low concentration levels. The selection of these components reflects a balance between achieving good chromatographic performance and maintaining compatibility with the detection system and sample properties.

The chromatographic conditions for analyzing Methyl 2-(chloromethyl)-3-nitrobenzoate typically involve the use of a reversed-phase C18 column with appropriate dimensions and particle size to ensure efficient separation . The detection is commonly performed using a UV detector at a wavelength where the compound shows strong absorption, typically in the range of 220-270 nm, capitalizing on the chromophoric properties of the aromatic ring and the nitro group. Other critical parameters that influence the chromatographic performance include flow rate, column temperature, and injection volume, all of which are systematically optimized during method development to achieve the desired resolution, sensitivity, and analysis time. Sample preparation procedures, including extraction techniques and cleanup methods, play a crucial role in ensuring accurate and reliable analysis, particularly when dealing with complex matrices such as drug formulations or bulk drug substances. The development of these analytical methods involves a systematic approach, starting with a thorough understanding of the physicochemical properties of the target compound and the potential interfering substances.

Advanced detection techniques may also be employed to enhance the sensitivity and specificity of Methyl 2-(chloromethyl)-3-nitrobenzoate analysis, particularly when extremely low detection limits are required. These include the use of mass spectrometry as a detection method, either in a direct HPLC-MS configuration or as part of a tandem system such as HPLC-MS/MS, which provides both structural information and enhanced selectivity through characteristic fragmentation patterns. Other approaches include the use of diode array detection to obtain spectral information across a range of wavelengths, facilitating the identification of the target compound and potential interferences based on their UV-visible absorption profiles. The continuous evolution of analytical instrumentation and methodologies contributes to ongoing improvements in the detection and quantification of Methyl 2-(chloromethyl)-3-nitrobenzoate, enabling more sensitive, selective, and efficient analysis to support pharmaceutical quality control and regulatory compliance efforts.

Table 3 summarizes the key parameters of the HPLC method for detecting Methyl 2-(chloromethyl)-3-nitrobenzoate:

| Parameter | Specification |

|---|---|

| Mobile Phase | Acetic acid:methanol:triethylamine (0.01:100:0.01, v/v/v) |

| Column | C18 reversed-phase |

| Detection | UV detector (typical wavelength: 220-270 nm) |

| Sample Preparation | Dissolution in suitable solvent |

| System Suitability | RSD for peak area counts < 10% |

| Analysis Time | Approximately 40 minutes |

| Retention Time | Specific to method conditions |

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| System Suitability | RSD < 10% | RSD < 10% |

| Specificity | No interference with other impurities | No interference |

| Recovery at LOQ | 80-120% | 80-120% |

| Linearity | Correlation coefficient meeting criteria | As per method |

| Stability | Stable up to 24 hours (variation within ±30%) | Variation within ±30% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume